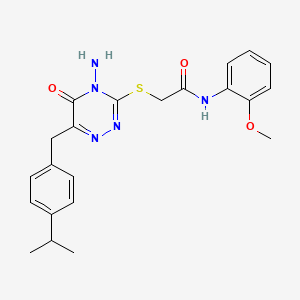

2-((4-amino-6-(4-isopropylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-[[4-amino-5-oxo-6-[(4-propan-2-ylphenyl)methyl]-1,2,4-triazin-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3S/c1-14(2)16-10-8-15(9-11-16)12-18-21(29)27(23)22(26-25-18)31-13-20(28)24-17-6-4-5-7-19(17)30-3/h4-11,14H,12-13,23H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCIHACDWJGLLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((4-amino-6-(4-isopropylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-methoxyphenyl)acetamide is a member of the triazine family, which has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-6-(4-isopropylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazine with a thiol compound followed by acetamide formation. The methodology often includes:

- Formation of the triazine core : Utilizing appropriate precursors to construct the triazine structure.

- Thioether formation : Introducing a thiol group to enhance biological activity.

- Amidation : Reacting with 2-methoxyphenyl acetic acid to yield the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that synthesized triazine derivatives showed higher antimicrobial efficacy compared to standard drugs. Specifically:

- Bacterial Inhibition : The compound displayed potent activity against various bacterial strains.

- Fungal Activity : Comparable antifungal activity was observed, indicating its broad-spectrum potential .

The biological activity of this compound is believed to stem from its ability to interfere with microbial protein synthesis and disrupt cellular membranes. The presence of the triazine ring enhances interaction with microbial targets.

Case Studies

- Antimicrobial Screening : A study evaluated several derivatives of triazines for their antimicrobial properties. The results indicated that modifications in the side chains significantly impacted activity levels. The compound showed superior inhibition rates against both Gram-positive and Gram-negative bacteria .

- In Vivo Studies : In an animal model, administration of this compound led to a marked reduction in infection rates caused by resistant bacterial strains. This suggests potential for therapeutic applications in treating infections where conventional antibiotics fail .

Research Findings

Recent research has focused on optimizing the structure of triazine compounds to enhance their biological activity:

- Structure-Activity Relationship (SAR) : Analysis of various analogs revealed that substituents on the triazine ring significantly influence antimicrobial potency and selectivity.

| Compound Structure | Antimicrobial Activity | Comments |

|---|---|---|

| Triazine A | High | Effective against E. coli |

| Triazine B | Moderate | Effective against S. aureus |

| 2-Methoxyphenyl Derivative | Very High | Broad-spectrum activity noted |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。